7-Fluoroisoindolin-1-one
Overview
Description
7-Fluoroisoindolin-1-one (7-FIO) is a fluorinated analogue of isoindolinone. It is an organic compound with the molecular formula C8H6FNO1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 7-Fluoroisoindolin-1-one from the search results.Molecular Structure Analysis
The compound has a fused heterocyclic ring system, where two six-membered rings share a nitrogen atom1. For more detailed molecular structure analysis, you may want to refer to specific studies or use molecular modeling software.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 7-Fluoroisoindolin-1-one from the search results.Physical And Chemical Properties Analysis
7-Fluoroisoindolin-1-one is slightly soluble in water and highly soluble in organic solvents such as dimethyl sulfoxide and chloroform1.Scientific Research Applications
Fluorescent Probes for Aqueous Environments
- 7-Hydroxy-3-methyleneisoindolin-1-one , a derivative of isoindolin-1-one, exhibits properties of a fluorophore undergoing excited-state intramolecular proton transfer (ESIPT). It shows potential as a fluorescent probe to monitor aqueous environments due to its dual emission in alcohols and dimethylsulfoxide, and a broad emission band in aqueous solutions (Kimuro et al., 2017).
Antibacterial and Antifungal Activities
- Synthesis of Novel Quinolones : A study on the synthesis of novel 1-(cyclopropyl/2,4-difluorophenyl/t-butyl)-1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids demonstrated significant antimycobacterial in vitro and in vivo activities against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar et al., 2009).
- Isoindolin-1-one based BF2 Complexes : These complexes, including isoindolin-1-one ligands, have been synthesized and characterized. They exhibit broad and intense absorption and emission bands in solution with high fluorescence quantum yields, indicating potential applications in biotechnology and material sciences (Gao et al., 2014).
Anticancer Activity
- Design and Synthesis of 3-Methyleneisoindolin-1-ones : A study focused on the construction of a library of multisubstituted 3-methyleneisoindolin-1-ones, exploring their anticancer activity. Some compounds in this library showed promising anti-proliferative activity in various human cancer cell lines, including breast cancer (Mehta et al., 2022).
Applications in Live Cell Imaging
- 18F-ISO-1 in Tumor Proliferation Imaging : The use of 18F-ISO-1, a derivative of isoindolin-1-one, in PET imaging for assessing cellular proliferation in tumors was evaluated. It showed a significant correlation with Ki-67, a tumor proliferation marker, suggesting its potential in imaging the proliferative status of solid tumors (Dehdashti et al., 2013).
Fluorescent Chemosensors
- 7H-Benzo[d,e]imidazo[2,1-a]isoquinolin-7-one (BIDQ-1) : A novel fluorescent chemosensor, BIDQ-1, synthesized for copper ions detection exhibited rapid colorimetric and fluorimetric response. It shows potential applicability for imaging intracellular Cu2+ in living cells (Sivaraman et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, 2-[(1R*,4R*)-4-Aminocyclohexyl]-7-fluoroisoindolin-1-one hydrochloride, suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2. However, the exact safety and hazards of 7-Fluoroisoindolin-1-one might differ and should be obtained from a reliable source.
Future Directions
The future directions of research and applications involving 7-Fluoroisoindolin-1-one are not specified in the search results. It’s possible that future research could explore its potential uses in various fields, given its unique chemical structure.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed and specific information, please refer to scientific literature or consult with a chemistry expert.
properties
IUPAC Name |
7-fluoro-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTUZMIZZLVYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)F)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroisoindolin-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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